8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile
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Overview
Description
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile is a chemical compound with the CAS Number: 96920-55-7 . It has a molecular weight of 150.22 . This compound is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by asymmetric 1,3-dipolar cycloadditions . These cycloadditions afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity is observed depending on the diazo substrates .Physical and Chemical Properties Analysis
This compound has a melting point of 84-87 degrees Celsius . It is in the form of oil .Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Structural Analysis : 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile and its derivatives have been synthesized and studied for their structural and conformational characteristics. A study by Izquierdo et al. (1991) focused on the synthesis and pharmacological study of esters derived from a related compound, providing insights into their structural properties through NMR spectroscopy and X-ray diffraction (Izquierdo et al., 1991).
Synthesis of Intermediate Compounds : Long (1998) reported the synthesis of an intermediate compound, 8-methyl-2-β-hydroxy-8-azabicyclo[3.2.1]octane-6-exo-carbonitrile, demonstrating the application of this chemical structure in the synthesis of natural alkaloids (Long, 1998).
Medicinal Chemistry and Drug Design
Development of Analogs for Medical Research : Singh et al. (2007) synthesized 8-Methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its analogs from pyroglutamic acid, evaluating their affinity at D2 and 5-HT2A receptors, showcasing its potential in medicinal chemistry (Singh et al., 2007).
Enantioselective Construction for Alkaloid Synthesis : Rodríguez et al. (2021) emphasized the importance of the 8-azabicyclo[3.2.1]octane scaffold in the synthesis of tropane alkaloids, which have various biological activities. Their review compiled methodologies for the stereoselective construction of these scaffolds (Rodríguez et al., 2021).
Library of Unsymmetrical Ureas : Agarkov and Gilbertson (2008) reported the preparation of a library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold, indicating its utility in creating diverse chemical libraries for drug discovery (Agarkov & Gilbertson, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile, is a key component of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by 8-Methyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways, including neurotransmitter synthesis and signal transduction .
Result of Action
The molecular and cellular effects of 8-Methyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have a wide range of effects, including analgesic, anticholinergic, and psychotropic effects .
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11-8-2-3-9(11)5-7(4-8)6-10/h7-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUCIMIQXTWTDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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